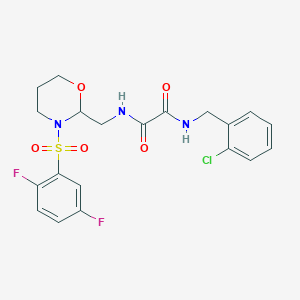
N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a 2-chlorobenzyl group, a 2,5-difluorophenylsulfonyl group, and an oxazinan ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving sulfonyl chlorides and amines .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and functional group tolerance. In SM coupling, boron reagents play a crucial role. Specifically, organoboron reagents are transmetalated with palladium, leading to the formation of new carbon–carbon bonds. The stability and ease of preparation of these reagents contribute to their success in SM coupling reactions .
Biological and Clinical Applications
Indole derivatives, including those related to our compound, have diverse biological and clinical potential. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation in higher plants. While not directly related to our compound, this example highlights the significance of indole derivatives in various contexts .
Radical Protodeboronation
Recent research has explored the catalytic protodeboronation of alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. Although not specific to our compound, understanding radical-based boron chemistry contributes to the broader field .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2N3O5S/c21-15-5-2-1-4-13(15)11-24-19(27)20(28)25-12-18-26(8-3-9-31-18)32(29,30)17-10-14(22)6-7-16(17)23/h1-2,4-7,10,18H,3,8-9,11-12H2,(H,24,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDLLLGMLHNISR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF2N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)
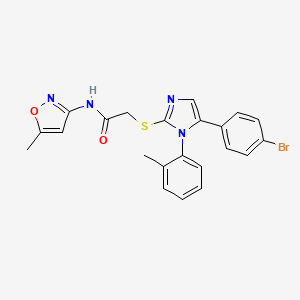
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2414894.png)
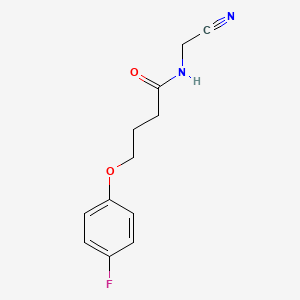
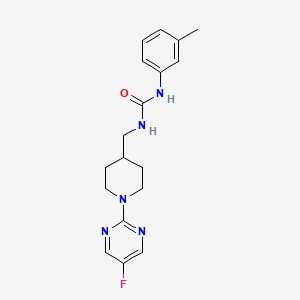
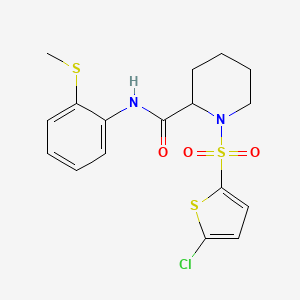
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)
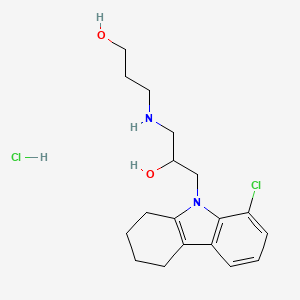
![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)
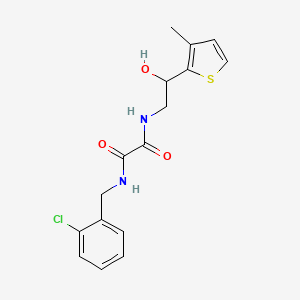
![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)
![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)